molecular formula C6H7NO3 B1337575 2-(5-Methyl-1,2-oxazol-3-yl)acetic acid CAS No. 57612-87-0

2-(5-Methyl-1,2-oxazol-3-yl)acetic acid

Cat. No.: B1337575
CAS No.: 57612-87-0
M. Wt: 141.12 g/mol
InChI Key: UNFVEYMEZRVVOB-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,2-oxazol-3-yl)acetic acid is an organic compound with the molecular formula C6H7NO3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-3-amino-2-oxazoline with chloroacetic acid in the presence of a base. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,2-oxazol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted oxazole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-1,2-oxazol-3-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position and the acetic acid moiety at the 3-position of the oxazole ring distinguishes it from other similar compounds .

Properties

IUPAC Name

2-(5-methyl-1,2-oxazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-2-5(7-10-4)3-6(8)9/h2H,3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFVEYMEZRVVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901304927
Record name 5-Methyl-3-isoxazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901304927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57612-87-0
Record name 5-Methyl-3-isoxazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57612-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3-isoxazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901304927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-methyl-1,2-oxazol-3-yl)acetic acid
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